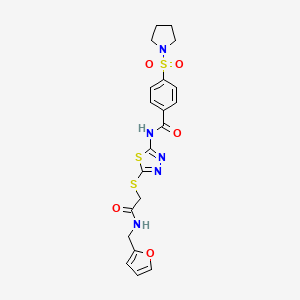

N-(5-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[5-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-pyrrolidin-1-ylsulfonylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N5O5S3/c26-17(21-12-15-4-3-11-30-15)13-31-20-24-23-19(32-20)22-18(27)14-5-7-16(8-6-14)33(28,29)25-9-1-2-10-25/h3-8,11H,1-2,9-10,12-13H2,(H,21,26)(H,22,23,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAKAWMKSKAZNTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(S3)SCC(=O)NCC4=CC=CO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N5O5S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

507.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a complex compound that exhibits a range of biological activities due to its unique structural components. This article synthesizes current research findings on the biological activity of this compound, focusing on its anticancer, antimicrobial, and neuroprotective properties.

Overview of Biological Activities

The compound belongs to the class of 1,3,4-thiadiazoles, which are widely recognized for their diverse biological activities. These include:

- Anticancer Activity : Thiadiazole derivatives have shown promising results in inhibiting cancer cell growth.

- Antimicrobial Properties : Many thiadiazole compounds possess significant antibacterial and antifungal activities.

- Neuroprotective Effects : Some derivatives exhibit potential in treating neurological disorders.

Anticancer Activity

Research has demonstrated that compounds containing the thiadiazole scaffold can effectively inhibit the proliferation of various cancer cell lines. In a study evaluating several thiadiazole derivatives, including those similar to this compound, it was found that many exhibited GI50 values comparable to standard drugs like Adriamycin against human cancer cell lines such as SK-MEL-2 (melanoma), HL-60 (leukemia), HeLa (cervical cancer), and MCF-7 (breast cancer) .

Case Study: Anticancer Efficacy

A specific study reported that several synthesized thiadiazole-benzamide hybrids showed selective cytotoxicity against cancer cells while sparing normal cells. The mechanism involved the induction of apoptosis through the activation of caspase pathways .

Antimicrobial Properties

Thiadiazole derivatives have also been evaluated for their antimicrobial efficacy. In vitro studies have indicated that certain derivatives demonstrate comparable activity to established antibiotics such as ciprofloxacin and griseofulvin against various bacterial strains .

Table 1: Antimicrobial Activity of Thiadiazole Derivatives

Neuroprotective Effects

The neuroprotective potential of thiadiazole derivatives has been explored, particularly in models of epilepsy and neurodegeneration. One study highlighted the ability of certain thiadiazole compounds to protect neuronal cells from oxidative stress and excitotoxicity . The compounds were assessed using seizure models, showing significant anticonvulsant activity without notable neurotoxicity .

Case Study: Neuroprotective Mechanism

In a study assessing the neuroprotective effects of a related thiadiazole compound, it was found that the compound inhibited carbonic anhydrase activity, contributing to its protective effects against seizures induced by picrotoxin .

Scientific Research Applications

Anticancer Applications

Research indicates that compounds containing thiadiazole moieties often exhibit anticancer properties. The structural complexity of N-(5-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide may enhance its selectivity and efficacy as an anticancer agent compared to other similar compounds.

A study highlighted that the incorporation of furan and thiadiazole into the molecular framework can lead to significant cytotoxicity against various cancer cell lines. The mechanisms of action may involve the induction of apoptosis and inhibition of cell proliferation .

Antimicrobial Properties

The compound also shows promise in antimicrobial research. The presence of both furan and thiadiazole rings is associated with increased antimicrobial activity against a range of pathogens. Research has demonstrated that derivatives with similar structures exhibit potent activity against Gram-positive and Gram-negative bacteria.

In particular, studies have shown that modifications to the thiadiazole ring can enhance the compound's ability to disrupt bacterial cell walls or inhibit essential enzymatic processes within microbial cells.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal explored the effects of this compound on human cancer cell lines . The results indicated that the compound significantly inhibited cell growth in a dose-dependent manner, with IC50 values comparable to established chemotherapeutic agents. Mechanistic studies suggested that the compound induced apoptosis through mitochondrial pathways.

Case Study 2: Antimicrobial Efficacy

In another investigation focusing on antimicrobial properties, researchers tested various derivatives of the compound against multiple bacterial strains including Staphylococcus aureus and Escherichia coli . The findings revealed that certain derivatives exhibited minimum inhibitory concentrations (MICs) lower than those of traditional antibiotics, suggesting potential for development into new antimicrobial therapies.

Q & A

Q. What are the key synthetic steps and optimal reaction conditions for preparing this compound?

The synthesis involves multi-step organic reactions, including thioether formation, amide coupling, and sulfonylation. Critical parameters include:

- Temperature control : 60–80°C for thiadiazole-thiol intermediate formation (exothermic reactions require cooling) .

- Solvent selection : Use polar aprotic solvents (e.g., DMF, DCM) to enhance nucleophilic substitution efficiency .

- pH adjustment : Maintain pH 7–8 during amide bond formation to avoid hydrolysis . Post-synthesis, HPLC (C18 column, acetonitrile/water gradient) and NMR (e.g., δ 7.8–8.2 ppm for aromatic protons) confirm purity (>95%) and structural integrity .

Q. Which analytical techniques are critical for characterizing this compound?

- NMR spectroscopy : 1H/13C NMR identifies functional groups (e.g., furan protons at δ 6.3–7.4 ppm, thiadiazole carbons at ~160 ppm) .

- Mass spectrometry : High-resolution ESI-MS verifies molecular weight (calculated 427.5 g/mol; observed [M+H]+ 428.2) .

- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) monitors purity and stability under storage conditions .

Q. What safety protocols should be followed during handling?

- PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates (e.g., thiols) .

- Spill management : Neutralize with 10% sodium bicarbonate and adsorb with vermiculite .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities (e.g., anticancer vs. anti-inflammatory efficacy)?

- Orthogonal assays : Compare activity across cell lines (e.g., MCF-7 vs. HeLa) and validate via enzyme inhibition assays (e.g., COX-2 for anti-inflammatory activity) .

- Structure-activity relationship (SAR) studies : Synthesize analogs (e.g., replacing pyrrolidine sulfonyl with morpholine) to identify critical moieties .

- Dose-response analysis : Test concentrations from 1 nM–100 µM to differentiate specific vs. off-target effects .

Q. What strategies improve aqueous solubility for in vivo studies without compromising bioactivity?

- Prodrug design : Introduce phosphate esters at the benzamide group, which hydrolyze in physiological conditions .

- Co-solvent systems : Use cyclodextrin complexes or PEG-400/water mixtures (up to 20% w/v) to enhance solubility .

- Structural modification : Replace hydrophobic groups (e.g., furan-methyl) with polar substituents (e.g., hydroxyl) .

Q. How can computational methods aid in identifying molecular targets?

- Molecular docking : Screen against Protein Data Bank targets (e.g., EGFR, PARP) using AutoDock Vina; prioritize hits with binding energy < −8 kcal/mol .

- Pharmacophore modeling : Map electrostatic/hydrophobic features to align with known enzyme active sites (e.g., thymidylate synthase) .

- MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories to validate binding modes .

Q. What experimental designs mitigate stability issues in biological assays?

- Buffer optimization : Use PBS (pH 7.4) with 0.01% BSA to prevent aggregation in cell culture media .

- Light sensitivity : Store solutions in amber vials; confirm stability via UV-Vis spectroscopy (no shift in λmax over 24 hours) .

- Temperature control : Conduct assays at 37°C with pre-equilibration to avoid thermal degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.